molecular formula C14H17N5O4S B11502380 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone

2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone

Cat. No.: B11502380
M. Wt: 351.38 g/mol
InChI Key: ZZLGFELYTCKQDM-UHFFFAOYSA-N
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Description

2-[5-(4-Methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of a tetrazole ring, a methanesulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methanesulfonyl Group: This step involves sulfonylation of the aromatic ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[5-(4-Methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used as a building block in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[5-(4-methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to specific proteins and modulate their function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 2-[5-(4-Methanesulfonylphenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-(morpholin-4-yl)ethan-1-one
  • 2-[5-(4-Methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(piperidin-4-yl)ethan-1-one

Comparison:

  • Structural Differences: The position of the tetrazole ring and the type of nitrogen-containing ring (morpholine vs. piperidine) can influence the compound’s chemical properties and biological activity.
  • Unique Features: The presence of the methanesulfonyl group and the specific arrangement of functional groups in 2-[5-(4-methanesulfonylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-1-(morpholin-4-yl)ethan-1-one provides it with unique reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H17N5O4S/c1-24(21,22)12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3

InChI Key

ZZLGFELYTCKQDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3

Origin of Product

United States

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